Eddha

説明

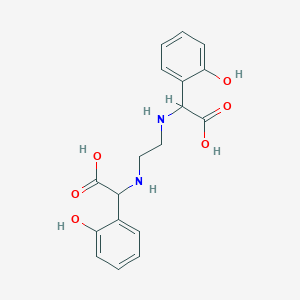

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid), commonly known as Eddha, is a chelating agent. It binds metal ions as a hexadentate ligand, using two amines, two phenolate centers, and two carboxylates as the six binding sites. The complexes formed are typically anionic. The ligand itself is a white, water-soluble powder .

準備方法

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is produced by the multicomponent reaction of phenol, glyoxalic acid, and ethylenediamine. In this process, the initial Schiff base condensate alkylates the phenol . On an industrial scale, a one-step Mannich reaction is used to obtain ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) and its iron chelates .

化学反応の分析

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) undergoes various chemical reactions, including:

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced under specific conditions.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Agricultural Applications

Iron Chelation and Nutrient Availability

EDDHA is primarily used to address iron chlorosis in plants, a condition caused by iron deficiency often found in alkaline soils. It effectively mobilizes iron ions, making them available for plant uptake across a wide pH range (4-9) . The effectiveness of this compound as a chelator is attributed to its hexadentate binding properties, which involve two amines and four phenolic groups that stabilize iron ions in solution .

Table 1: Comparison of Iron Chelates

| Chelate Type | pH Stability Range | Solubility (mg/L) | Application |

|---|---|---|---|

| This compound | 4 - 9 | High | Fertilizers for iron-deficient crops |

| EDTA | 4 - 6 | Moderate | General metal chelation |

| DTPA | 5 - 7 | Low | Less effective for high pH soils |

Case Study: this compound in Crop Production

Research indicates that the application of this compound significantly enhances the growth and yield of crops like tomatoes and citrus fruits. In trials conducted on tomato plants suffering from iron deficiency, the use of this compound resulted in a marked improvement in leaf greenness and fruit yield compared to untreated controls .

Environmental Applications

Soil Remediation

This compound has been employed in the phytoextraction of heavy metals from contaminated soils. Its ability to form stable complexes with lead and other toxic metals facilitates their uptake by plants, which can then be harvested and disposed of safely. This method has shown promise in restoring contaminated agricultural lands .

Case Study: Phytoextraction of Lead

A study demonstrated that the introduction of this compound into lead-contaminated soils increased the bioavailability of lead to plants such as Brassica juncea. The plants showed enhanced lead uptake compared to those grown without this compound, indicating its potential for bioremediation efforts .

Medical Applications

Iron Supplementation

This compound is also explored for its potential in medical applications, particularly as an iron supplement. Its ability to chelate iron makes it suitable for treating conditions like anemia where iron availability is critical . Research has indicated that this compound can enhance iron absorption in gastrointestinal studies compared to traditional supplements.

Table 2: Comparison of Iron Supplements

| Supplement Type | Iron Form | Bioavailability | Side Effects |

|---|---|---|---|

| Ferrous Sulfate | Fe²⁺ | Moderate | Gastrointestinal discomfort |

| Ferric this compound | Fe³⁺ | High | Minimal |

| Iron Polysaccharide | Fe³⁺ | High | Rarely reported |

作用機序

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) exerts its effects by binding metal ions through its six binding sites. This chelation process stabilizes the metal ions and prevents them from participating in unwanted chemical reactions. The molecular targets include metal ions such as iron, manganese, and zinc. The pathways involved include the formation of stable chelate complexes that are resistant to degradation .

類似化合物との比較

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is compared with other chelating agents such as:

Ethylenediaminetetraacetic acid (EDTA): Both compounds are used for metal ion chelation, but ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) has phenolate groups, which provide different binding properties.

Diethylenetriaminepentaacetic acid (DTPA): Similar to ethylenediaminetetraacetic acid, but with additional binding sites.

Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer binding sites compared to ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid).

Ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is unique due to its phenolate groups, which provide stronger binding to certain metal ions and make it more effective in specific applications .

生物活性

EDDHA, or Ethylenediamine-N,N'-diacetic acid, is a chelating agent primarily used in agriculture to address iron deficiency in plants. Its biological activity is crucial for enhancing plant growth and improving nutrient uptake, particularly in calcareous soils where iron availability is limited. This article delves into the biological activity of this compound, highlighting its role in iron chelation, its effects on plant physiology, and relevant case studies.

This compound functions by forming stable complexes with iron ions, preventing their precipitation and enhancing their solubility in soil. The stability of this compound-Fe complexes varies with pH levels, which significantly influences iron availability to plants. Research indicates that the stability of Fe-EDDHA is optimal at neutral to slightly alkaline pH levels (around 6-7), where it remains soluble and bioavailable for plant uptake .

Table 1: Stability of Fe-EDDHA at Different pH Levels

| pH Level | Monomer Content (%) | Condensation Products (%) |

|---|---|---|

| 3 | 58.53 | 41.47 |

| 5 | 50.28 | 49.72 |

| 7 | 50.40 | 49.60 |

As shown in Table 1, the stability of this compound decreases at lower pH levels, which can limit its effectiveness in acidic soils .

Effects on Plant Growth

The application of this compound has been shown to significantly enhance various growth parameters in plants. For instance, studies involving basil (Ocimum basilicum L.) demonstrated that different concentrations of this compound-Fe improved plant height, fresh and dry weights, and chlorophyll content up to a certain threshold (50 mg/kg), beyond which adverse effects were observed due to iron toxicity .

Table 2: Effects of this compound-Fe on Basil Growth Parameters

| This compound-Fe Concentration (mg/kg) | Plant Height (cm) | Fresh Weight (g) | Dry Weight (g) |

|---|---|---|---|

| 0 | 15.2 | 12.5 | 2.8 |

| 25 | 18.4 | 15.3 | 3.5 |

| 50 | 20.1 | 17.8 | 4.0 |

| 150 | 17.0 | 14.0 | 3.2 |

| 250 | 14.5 | 11.0 | 2.5 |

The data indicates that while moderate application of this compound-Fe promotes plant growth, excessive amounts can lead to reduced growth parameters due to nutrient imbalances .

Case Studies

- Iron Deficiency Correction in Crops : A study evaluated the effectiveness of this compound/Fe3+ and EDDHMA/Fe3+ in correcting iron chlorosis across various crops including sunflower and peach trees. The results showed that one application was sufficient for visible recovery from iron deficiency, highlighting the efficacy of these chelates in agricultural practices .

- Soil Remediation : Another study focused on the use of this compound-Fe as a hyperaccumulator agent in basil plants exposed to toxic levels of iron in contaminated soils. The plants demonstrated significant accumulation of iron while maintaining healthy growth parameters at optimal concentrations, suggesting potential applications for soil remediation strategies .

特性

IUPAC Name |

2-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZHMLOHNYWKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6021-71-2 (iron(+3) salt), 1170-02-1 (Parent) | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30864677 | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1170-02-1, 6021-71-2 | |

| Record name | Ethylenediaminedi-o-hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001170021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric N,N'-ethylenebis-2-(o-hydroxyphenyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,.alpha.'-(1,2-ethanediyldiimino)bis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediaminebis(o-hydroxyphenylacetic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine-N,N'-bis((2-hydroxyphenyl)acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。